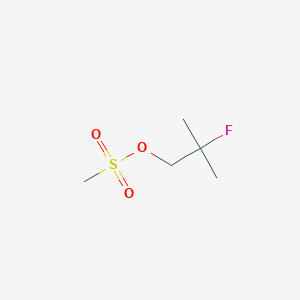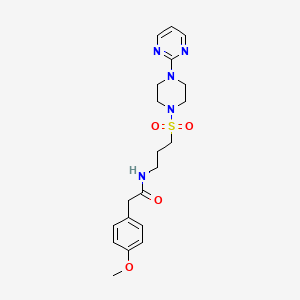![molecular formula C15H18N4O2S B2429859 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide CAS No. 2097898-86-5](/img/structure/B2429859.png)
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide” is a complex organic molecule. It has a molecular weight of 237.26 . The IUPAC name for this compound is 2-(6-oxo-3-(1H-1lambda3-thiophen-2-yl)pyridazin-1(6H)-yl)acetic acid .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a pyridazinone ring and a thiophene ring as key structural elements . The main difference between the molecules of similar compounds is often the position of functional groups .
Physical And Chemical Properties Analysis
The compound is stored at temperatures between 2 and 8 degrees Celsius .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Pyridazinone Derivatives : Pyridazinone derivatives, including 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide, have been synthesized and studied for their chemical properties. These derivatives are created through reactions involving acetic anhydride and active methylene compounds, leading to the formation of novel classes of pyridazin-3-one derivatives (Ibrahim & Behbehani, 2014).
Dehydration Methods in Synthesis : The compound has been synthesized using dehydration methods of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. This method facilitates the creation of various derivatives by modifying substituents in specific positions (Kavina, Sizov, & Yakovlev, 2018).
Potential Applications in Pharmacology
Antisecretory Activity : Pyridazine derivatives, related to the compound , have been synthesized and investigated for their antisecretory activity. These studies explore the structure-activity relationships and potential therapeutic applications of such compounds (Yamada et al., 1981).
Antimicrobial Agents : Similar pyridine and pyrimidinone derivatives have been synthesized as antimicrobial agents. These compounds demonstrate significant antibacterial and antifungal activities, highlighting the potential medicinal applications of this class of compounds (Hossan et al., 2012).
Opioid Receptor Antagonist : Studies on compounds structurally similar to this compound have shown their effectiveness as κ-opioid receptor antagonists. This points to potential applications in the treatment of disorders related to opioid receptors (Grimwood et al., 2011).
Applications in Medicinal Chemistry
Molecular Docking Studies : Molecular docking studies of similar pyridine derivatives have been conducted to evaluate their binding efficiencies to target proteins, indicating their potential in drug development and therapeutic applications (Flefel et al., 2018).
Anticancer Properties : New derivatives of pyridazinone have been synthesized and assessed for their anticancer activities. Molecular docking studies play a crucial role in understanding their interactions with biological targets (Elewa et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
2-(6-oxopyridazin-1-yl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c20-14(10-19-15(21)2-1-5-16-19)17-13-3-6-18(9-13)8-12-4-7-22-11-12/h1-2,4-5,7,11,13H,3,6,8-10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMYKOHSBWJGAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CN2C(=O)C=CC=N2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2429777.png)
![3,4,4a,5,6,7,8,8a-Octahydro-2H-pyrano[3,2-b]pyridin-4-ol](/img/structure/B2429778.png)
![Methyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2429779.png)

![[2,2-Dichloro-3-[(6-chloropyridine-3-carbonyl)oxymethyl]cyclopropyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2429782.png)
![Ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylate](/img/structure/B2429786.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-3-carboxamide](/img/structure/B2429787.png)

![3-(4-fluorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2429792.png)
![Methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoate](/img/structure/B2429793.png)

![1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2429795.png)
![[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2429797.png)